molecular formula C11H14N2O B2681723 2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2168965-66-8

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2681723
CAS RN: 2168965-66-8
M. Wt: 190.246
InChI Key: DUCHIOPBSYCNLB-UHFFFAOYSA-N
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Description

Pyridazin-3-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are an interesting group of compounds, many of which possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .


Synthesis Analysis

The most common synthesis of pyridazin-3-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .


Molecular Structure Analysis

The molecular structure of pyridazin-3-ones consists of a six-membered ring with two adjacent nitrogen atoms . The structure can be easily functionalized at various ring positions, making them an attractive synthetic building block for designing and synthesis of new drugs .


Chemical Reactions Analysis

Pyridazin-3-ones can undergo a variety of chemical reactions. For example, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .

Scientific Research Applications

Synthesis and Chemical Reactions

2-(but-3-en-1-yl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is involved in various synthetic pathways leading to biologically active compounds. For instance, reactions with indole, hydrazine hydrate, phenyl hydrazine, semicarbazide, and thiosemicarbazide have been utilized to produce pyridazinone derivatives with potential antibacterial activity. These reactions involve cyclocondensation processes and subsequent modifications to introduce different functional groups, showcasing the compound's versatility in organic synthesis (Abubshait, 2007).

Metal-Coordination and Complex Formation

The compound has been noted for its metal-coordinating ability, which facilitates the self-assembly into metal complexes with copper(I) or silver(I) ions. Such properties are significant for the development of materials with novel optical or electronic functionalities. This metal-coordination is derived from inverse-electron-demand Diels-Alder reactions, highlighting the compound's role in forming complex structures with potential applications in material science and catalysis (Hoogenboom, Moore, & Schubert, 2006).

Anticancer and Antioxidant Activities

Research has also been directed towards synthesizing pyridazinone derivatives to evaluate their antioxidant and anticancer activities. Molecular docking studies, alongside in-vitro antioxidant assays, have demonstrated the potential of these compounds as therapeutic agents. The structural modification and synthesis of these derivatives aim to optimize their biological activities and understand their mechanism of action at the molecular level (Mehvish & Kumar, 2022).

Pharmaceutical Applications

In the pharmaceutical domain, pyridazinone derivatives have been investigated for their pharmacological significance. The structural diversity and ease of functionalization make them attractive for the design and development of new drugs. These compounds exhibit a broad spectrum of biological activities, including antimicrobial properties, which are crucial for addressing various health challenges (Asif, 2012).

Mechanism of Action

The mechanism of action of pyridazin-3-ones can vary depending on the specific compound and its pharmacological activity. For example, some pyridazin-3-ones have been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which is upregulated and overexpressed in multiple myeloma .

properties

IUPAC Name

2-but-3-enyl-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-7-13-11(14)8-9-5-4-6-10(9)12-13/h2,8H,1,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCHIOPBSYCNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C(=O)C=C2CCCC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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